molecular formula C24H23F5N2O5S B2843136 1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate CAS No. 850914-12-4

1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2843136
CAS No.: 850914-12-4
M. Wt: 546.51
InChI Key: WFJKVZBUZGLKDG-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and methyl groups. The pentafluorophenyl thio group is then added through a substitution reaction. Finally, the trimethoxybenzoate moiety is attached to complete the synthesis. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its potential biological activity, such as its interaction with specific enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.

    Industry: It can be used in the development of new industrial processes or products, such as coatings, adhesives, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as:

    1-tert-butyl-3-methyl-4-[(trifluoromethyl)thio]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate: This compound has a trifluoromethyl thio group instead of a pentafluorophenyl thio group, which may affect its reactivity and properties.

    1-tert-butyl-3-methyl-4-[(phenyl)thio]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate: The phenyl thio group in this compound may lead to different chemical and biological properties compared to the pentafluorophenyl thio group.

    1-tert-butyl-3-methyl-4-[(methylthio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate: The presence of a methylthio group instead of a pentafluorophenyl thio group may result in variations in the compound’s behavior and applications.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrazol-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F5N2O5S/c1-10-20(37-21-17(28)15(26)14(25)16(27)18(21)29)22(31(30-10)24(2,3)4)36-23(32)11-8-12(33-5)19(35-7)13(9-11)34-6/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJKVZBUZGLKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F5N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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